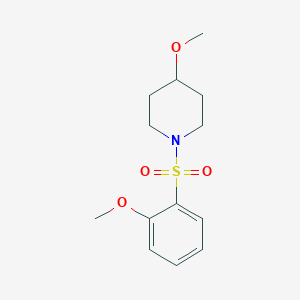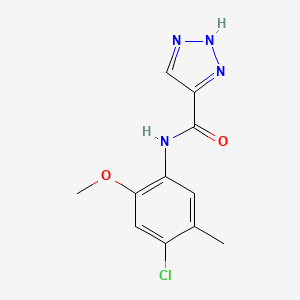![molecular formula C14H17N3O B6583263 N-[(oxan-3-yl)methyl]quinoxalin-2-amine CAS No. 1355836-86-0](/img/structure/B6583263.png)
N-[(oxan-3-yl)methyl]quinoxalin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It’s a core unit in many drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds is one of the methods to produce quinoxaline .Molecular Structure Analysis
Quinoxaline is a ring complex made up of a benzene ring and a pyrazine ring . It’s isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various reactions including Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions .Physical And Chemical Properties Analysis
Quinoxaline is a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .Applications De Recherche Scientifique
Antimicrobial Applications
Quinoxalines have been found to exhibit several prominent pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties . This makes them potentially useful in the development of new antimicrobial agents.
Anticancer Applications
Quinoxaline derivatives have become a crucial component in drugs used to treat cancerous cells . Their unique chemical structure allows them to interact with cancer cells in ways that can inhibit growth or trigger cell death.
Treatment of Infectious Diseases
Quinoxalines are an essential moiety to treat infectious diseases . Given the current global health situation, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .
Heterogeneous Catalysis
Quinoxalin-2(1H)-ones have attracted great interest due to their wide applications in pharmaceutical and materials fields, especially in recyclable heterogeneous catalytic reactions for direct C–H functionalisation . This provides an atomically economical, environmentally friendly, and sustainable approach for the preparation of a wide range of functionalized quinoxalin-2(1H)-ones .
Materials Chemistry
Quinoxalin-2(1H)-ones have promising applications in materials science . They can be used in the synthesis of new materials with unique properties, potentially leading to advancements in various fields such as electronics, photonics, and energy storage.
Pharmacology
Quinoxaline derivatives have diverse therapeutic uses . They have been used in the treatment of AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry .
Orientations Futures
Propriétés
IUPAC Name |
N-(oxan-3-ylmethyl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-6-13-12(5-1)15-9-14(17-13)16-8-11-4-3-7-18-10-11/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCLPNYZNTUKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(oxan-3-yl)methyl]quinoxalin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B6583182.png)
![3-butyl-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6583191.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6583198.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6583205.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B6583212.png)
![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclohexyl-N-methylacetamide](/img/structure/B6583215.png)
![4-[(1,3-thiazol-4-yl)methyl]-octahydro-2H-1,4-benzoxazine](/img/structure/B6583220.png)

![N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B6583242.png)

![N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B6583256.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B6583266.png)

